molecular formula C16H17F3N2O3 B2396325 N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide CAS No. 1008020-10-7

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide

Cat. No.: B2396325
CAS No.: 1008020-10-7
M. Wt: 342.318
InChI Key: YIGKSIGLAZMKCU-VQHVLOKHSA-N
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Description

This compound belongs to the pyrrolidine-2-carboxamide class, characterized by a pyrrolidine ring fused with a carboxamide group and substituted with a trifluoromethyl ketone-enone moiety. The 3-methoxyphenyl substituent at the carboxamide nitrogen provides distinct electronic and steric properties, influencing its solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-24-12-5-2-4-11(10-12)20-15(23)13-6-3-8-21(13)9-7-14(22)16(17,18)19/h2,4-5,7,9-10,13H,3,6,8H2,1H3,(H,20,23)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGKSIGLAZMKCU-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-methoxybenzaldehyde with pyrrolidine-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with 4,4,4-trifluoro-3-oxobut-1-enyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The trifluoro-oxobut-1-enyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the trifluoro-oxobut-1-enyl group may produce alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring, pyrrolidine backbone modifications, or fluorinated side chains. These variations significantly impact physicochemical properties and bioactivity.

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Differences Purity [α]D (MeOH) Source
Target Compound 3-methoxyphenyl Reference standard; moderate lipophilicity due to meta-methoxy group. N/A N/A -
(E)-N-(3,4-Dimethoxyphenyl)-1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide 3,4-dimethoxyphenyl Increased electron-donating capacity and steric bulk; may enhance binding to polar targets but reduce membrane permeability. N/A N/A Patent
N-(4-Ethoxyphenyl)-1-[(E)-4,4,4-Trifluoro-3-oxo-but-1-enyl]pyrrolidine-2-carboxamide 4-ethoxyphenyl Ethoxy group provides higher lipophilicity compared to methoxy; para-substitution may alter target selectivity. N/A N/A PubChem

Pyrrolidine Backbone Modifications

Compound Name Backbone Modification Impact on Bioactivity Source
(S)-N-(1-(((S)-1-(Dimethylamino)...pyrrolidine-2-carboxamide (7a) Dimethylamino and valyl side chains Enhanced solubility in polar solvents due to dimethylamino group; potential for hydrogen bonding with biological targets. Research
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydroxy and thiazole substituents Hydroxy group improves water solubility; thiazole moiety may confer metal-binding or π-stacking interactions. Patent

Fluorinated Side Chain Analogues

Compound Name Fluorinated Motif Key Findings Source
(2S,4R)-1-(2-Amino-3,3,3-trifluoropropanoyl)-4-hydroxy-pyrrolidine-2-carboxamide Trifluoropropanoyl Reduced metabolic stability compared to trifluoro-oxobut-1-enyl derivatives due to lack of conjugated enone system. Patent
Target Compound 4,4,4-Trifluoro-3-oxobut-1-en-1-yl Conjugated enone system enhances electrophilicity, potentially increasing reactivity with nucleophilic residues in target proteins. -

Research Findings and Implications

  • Stereochemical Influence : Compounds like 7a exhibit rotameric isomerism, as evidenced by extra peaks in 1H/13C NMR spectra . This complicates purification but may offer diverse binding modes.
  • Optical Activity : The target compound’s lack of reported optical rotation contrasts with analogues like 7u ([α]D = −59.5°) and 7a ([α]D = −102°), suggesting chirality plays a critical role in target engagement .
  • Fluorine Effects: The trifluoro-oxobut-1-enyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues, as seen in preclinical studies of similar molecules .

Biological Activity

N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a trifluorinated enone moiety. The structural formula can be represented as follows:

C15H15F3N2O3\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share these properties due to its structural similarities.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway and the MAPK signaling cascade.

Anti-inflammatory Effects

Pyrrolidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, has been documented in related compounds.

  • Case Study : A study on pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated its ability to reduce inflammation in murine models by inhibiting NF-κB activation, suggesting that this compound may exhibit similar properties .

Neuroprotective Potential

Emerging evidence suggests that compounds containing pyrrolidine rings can provide neuroprotection by modulating oxidative stress pathways.

  • Research Findings : Studies have shown that pyrrolidine compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism is crucial for protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrrolidine dithiocarbamateInhibition of NF-κB and MAPK pathways
Anti-inflammatoryVarious pyrrolidine derivativesInhibition of COX-2 and iNOS
NeuroprotectivePDTCActivation of Nrf2 pathway

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